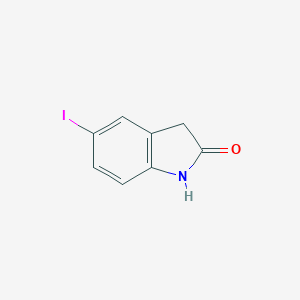

5-碘吲哚啉-2-酮

概述

描述

Synthesis Analysis

The synthesis of isoindolin-1-ones, which are structurally related to 5-Iodoindolin-2-one, can be achieved through several methods. Phosphazene superbase-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides leads to isoindolin-1-ones in a regio- and stereoselective manner, providing an efficient route to these compounds (Mehta & Brahmchari, 2019). Additionally, iodoaminocyclization has been utilized for the synthesis of isoindolin-1-ones through BuLi-mediated reactions, achieving good yields and Z-stereochemistry across the C═C bond (Brahmchari, Verma, & Mehta, 2018).

Molecular Structure Analysis

The crystal structure of 1-ethyl-5-iodoindolin-2-one provides insight into the molecular arrangement and interactions within the compound. Molecules are arranged in columns and interact via intermolecular hydrogen bonds and iodine contacts, forming a one-dimensional zigzag chain (Zhang et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of isoindolin-1-ones involves various transformations. For instance, palladium-catalyzed cycloaminocarbonylation has been used to synthesize 1-isoindolinone derivatives, highlighting the versatility of these compounds in chemical synthesis (Marosvölgyi-Haskó et al., 2011). Moreover, copper-catalyzed reactions have facilitated the synthesis of substituted 3-methyleneisoindolin-1-ones, demonstrating the reactivity of the isoindolinone ring system (Gogoi et al., 2014).

科学研究应用

晶体结构分析:

- “1-乙基-5-碘吲哚啉-2-酮”分子通过氢键和碘接触排列成柱状,形成一维锯齿状碘链 (Zhang 等人,2015)。

- “1-(3-氯苄基)-5-碘吲哚啉-2,3-二酮”具有抗惊厥活性。其碘吲哚啉环系基本上是平面的,在晶体中形成 π-π 接触 (Abid 等人,2008)。

医学影像应用:

- “5-碘-6-硝基-2-哌嗪基喹啉”(5-I-6-NQP)是研究脑 5-羟色胺(5-HT)再摄取位点的有效配体,用于灵长类动物的单光子发射计算机断层扫描(SPECT)成像 (Jagust 等人,1993)。

- “5-[123I]碘-A-85380”可有效用于恒河猴脑尼古丁乙酰胆碱受体的 SPECT 成像,显示出特异性结合和可逆性 (Chefer 等人,1998)。

- “5-碘-A-85380”是 α4β2 尼古丁乙酰胆碱受体的选择性配体,具有体内成像和治疗应用的潜力 (Mukhin 等人,2000)。

神经保护特性:

- “5-碘-A-85380”可防止大鼠皮层培养神经元中的谷氨酸神经毒性,表明通过激活 α4β2 尼古丁乙酰胆碱受体具有神经保护作用 (Ueda 等人,2008)。

药理安全性及成像:

- “5-[123I]碘-A-85380”用于脑尼古丁受体的 SPECT 成像的安全性、辐射剂量学和有效性已得到证实,表明其作为成像配体的潜力 (Ueda 等人,2004)。

合成和分子研究:

- 合成了“三个 1-苯基吲哚啉-2-酮衍生物”,包括 5-碘-1-苯基吲哚啉-2-酮,显示出不同的分子偶极矩和晶体对称性 (Wang 等人,2015)。

尼古丁受体亚型的功能反应:

- 化合物“5-碘-A-85380”已用于探索突触前尼古丁受体亚型的功能反应和亚基组成,证明了其在神经药理学研究中的效用 (Mogg 等人,2004)。

作用机制

Target of Action

The primary target of 5-Iodoindolin-2-one is Topoisomerase IV , an essential enzyme for DNA replication . It also targets Human caseinolytic protease proteolytic subunit (HsClpP) , a highly conserved serine protease that plays an essential role in cell homeostasis .

Mode of Action

5-Iodoindolin-2-one exhibits a dual mode of action. Firstly, it directly inhibits the Topoisomerase IV . Secondly, it exhibits the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species . This dual mode of action impairs resistance development .

Biochemical Pathways

5-Iodoindolin-2-one affects the MAPK-ERK signaling pathway . It antagonizes this pathway, which is crucial in the regulation of cell functions including proliferation, differentiation, and cell cycle progression.

Pharmacokinetics

It has been observed that 5-iodoindolin-2-one has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction .

Result of Action

The compound’s action results in DNA damage, as indicated by the upregulation of bacteriophage-associated proteins . It also disrupts the mitochondrial function, reduces the level of the SDHB, and induces the production of the ATF4 .

安全和危害

未来方向

Indolin-2-one derivatives, including potentially 5-Iodoindolin-2-one, have shown promising results in various studies . For instance, indolin-2-one nitroimidazole antibiotics exhibited potent activities against aerobic bacteria and impaired resistance development . This suggests that these compounds could be further explored for their potential applications in mitigating resistance in the treatment of bacterial infections .

属性

IUPAC Name |

5-iodo-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIHEVFTQPMOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)I)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431625 | |

| Record name | 5-IODOINDOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193354-13-1 | |

| Record name | 5-IODOINDOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodoindolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

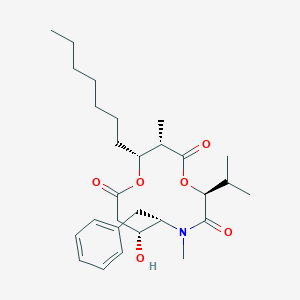

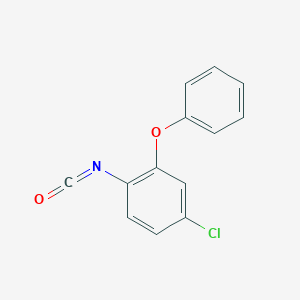

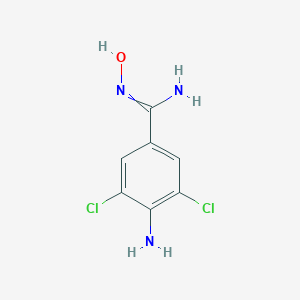

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural characteristics of 5-iodoindolin-2-one?

A1: The crystal structure of 1-ethyl-5-iodoindolin-2-one, a derivative of 5-iodoindolin-2-one, reveals key structural features. [] The molecules arrange themselves in columns along the a-axis. These columns interact with neighboring columns through C—H⋯O hydrogen bonds and noteworthy I⋯I short contacts. This arrangement forms a one-dimensional zigzag iodine chain along the a-axis between adjacent columns. [] Further research could explore if 5-iodoindolin-2-one exhibits similar structural characteristics.

Q2: Does 5-iodoindolin-2-one have any antiviral properties?

A2: While 5-iodoindolin-2-one itself hasn't been directly studied for antiviral properties in the provided research, a derivative, 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one (GW-5074), displays potent antiviral activity against JC polyomavirus (JCPyV) and BK polyomavirus (BKPyV). [] This compound inhibits viral spread by antagonizing the MAPK-ERK signaling pathway, suggesting a potential therapeutic avenue for polyomavirus-induced diseases. [] Further research is needed to explore if 5-iodoindolin-2-one shares this antiviral activity and the underlying mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)

![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)

![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)

![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)